REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[C:5]([CH3:12])[CH:4]=1)#[N:2].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].I[CH:24]1[CH2:27][O:26][CH2:25]1>C(O)(C)C.C(O)C.I[Ni]I.Cl.N[C@H]1CCCC[C@@H]1O>[CH3:12][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[CH:24]1[CH2:27][O:26][CH2:25]1)[C:1]#[N:2] |f:1.2,7.8|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)B(O)O)C
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC1COC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
diiodonickel
|
Quantity
|
102 mg
|
Type
|
catalyst
|
Smiles
|
I[Ni]I
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
Cl.N[C@@H]1[C@H](CCCC1)O
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was immersed in a pre-heated 90° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
absorbed onto Celite
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (0-60% EtOAc/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C#N)C=CC1C1COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.556 mmol | |
AMOUNT: MASS | 616 mg | |
YIELD: PERCENTYIELD | 65.42% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |